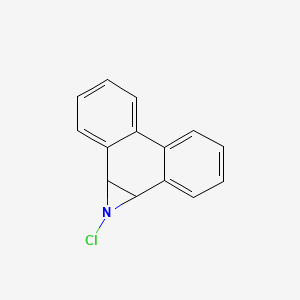
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine is a complex organic compound characterized by its unique azirine ring fused with a phenanthrene structure.
Preparation Methods
The synthesis of 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable phenanthrene derivative with a chloro-substituted azirine precursor under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phenanthrene derivatives .
Scientific Research Applications
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-1a,9b-dihydro-1H-phenanthro(9,10-b)azirine can be compared with other similar compounds, such as:
1A,9B-dihydro-1H-Cyclopropa(L)phenanthrene: This compound shares a similar phenanthrene backbone but differs in the nature of the fused ring structure.
Other Phenanthrene Derivatives: Various phenanthrene derivatives with different substituents can be compared based on their chemical reactivity, stability, and applications.
The uniqueness of this compound lies in its specific azirine ring fusion and chloro substitution, which confer distinct chemical and physical properties .
Properties
CAS No. |
81593-15-9 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-chloro-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C14H10ClN/c15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-14H |
InChI Key |
RVZHGYYMTIKPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(N3Cl)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















